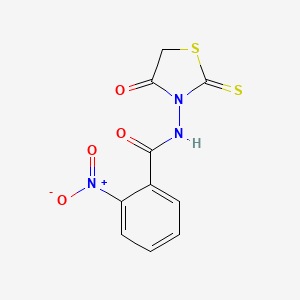![molecular formula C18H23N5O3 B6026978 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6026978.png)
4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has shown promising results in several biochemical and physiological studies.
作用机制
The mechanism of action of 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
Several biochemical and physiological effects of this compound have been reported in scientific research studies. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Moreover, it has been demonstrated to have a neuroprotective effect by preventing the death of neurons and reducing oxidative stress.
实验室实验的优点和局限性
The advantages of using 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine in lab experiments include its high purity, stability, and specificity towards the target proteins or enzymes. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, the toxicity and side effects of this compound have not been fully elucidated, which can pose a risk to the researchers handling it.
未来方向
Several future directions for the research on 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine can be explored. One of the areas of research can be the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research can be the development of novel derivatives of this compound with improved pharmacological properties. Moreover, the toxicity and safety profile of this compound can be further studied to ensure its safe use in clinical trials.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs for the treatment of various diseases.
合成方法
The synthesis of 4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine involves the reaction of 2-methyl-4-pyrimidinamine with 4-(2-furoyl)-1-piperazinecarboxylic acid, followed by the addition of morpholine. The reaction is carried out in the presence of a suitable solvent and a catalyst under specific reaction conditions. The purity and yield of the compound can be improved by performing various purification techniques such as recrystallization, chromatography, and distillation.
科学研究应用
4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has shown potential therapeutic applications in several scientific research studies. This compound has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
furan-2-yl-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-14-19-16(13-17(20-14)22-8-11-25-12-9-22)21-4-6-23(7-5-21)18(24)15-3-2-10-26-15/h2-3,10,13H,4-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYQIKSHDWDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6026919.png)
![4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B6026923.png)
![5-(benzylamino)-1-[(benzyloxy)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6026930.png)
![5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6026932.png)
![N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]](/img/structure/B6026935.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-phenoxypropanamide](/img/structure/B6026958.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B6026962.png)
![2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B6026969.png)
![2-hydroxy-3-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B6026977.png)
![9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6026986.png)
amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6026990.png)
![7-(2-fluorobenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026996.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6027001.png)